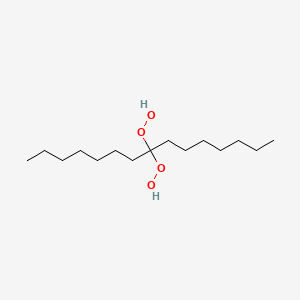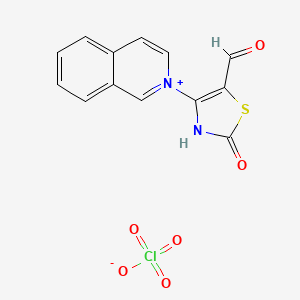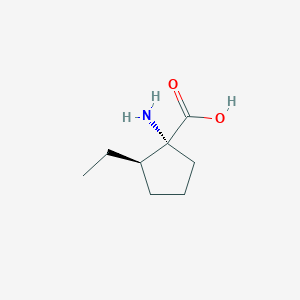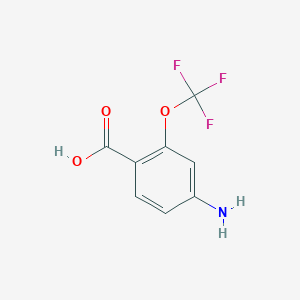![molecular formula C22H25NO3 B12570978 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate CAS No. 175887-28-2](/img/structure/B12570978.png)
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate is a chemical compound with the molecular formula C22H25NO3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an isocyanate group and an octan-2-yloxy substituent on a phenyl ring, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate typically involves the reaction of 4-hydroxyphenyl 4-isocyanobenzoate with (2R)-octan-2-ol. The reaction is carried out under controlled conditions, often using a base catalyst to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is exploited in various applications, including the modification of biomolecules and the development of functional materials. The compound’s effects are mediated through pathways involving covalent modification of target molecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-aminobenzoate
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-nitrobenzoate
- 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-hydroxybenzoate
Uniqueness
4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate stands out due to its isocyanate functional group, which imparts unique reactivity compared to its analogs. This makes it particularly valuable in applications requiring covalent modification of molecules, such as in the synthesis of advanced materials and biochemical probes.
Eigenschaften
CAS-Nummer |
175887-28-2 |
|---|---|
Molekularformel |
C22H25NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
[4-[(2R)-octan-2-yl]oxyphenyl] 4-isocyanobenzoate |
InChI |
InChI=1S/C22H25NO3/c1-4-5-6-7-8-17(2)25-20-13-15-21(16-14-20)26-22(24)18-9-11-19(23-3)12-10-18/h9-17H,4-8H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
HSJJFPMISDRBHY-QGZVFWFLSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+]#[C-] |
Kanonische SMILES |
CCCCCCC(C)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


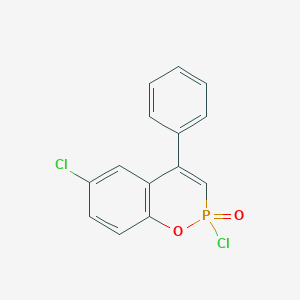
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
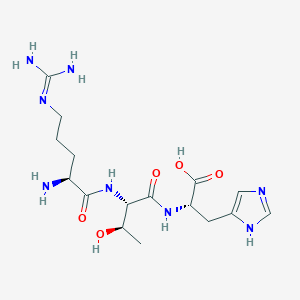
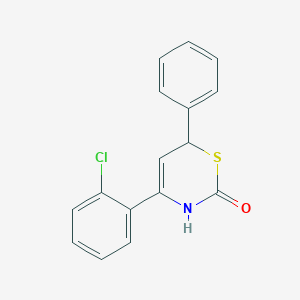
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
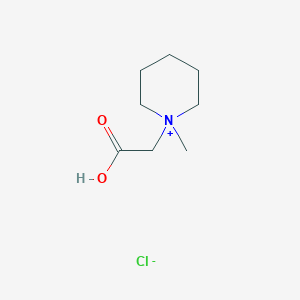

![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

